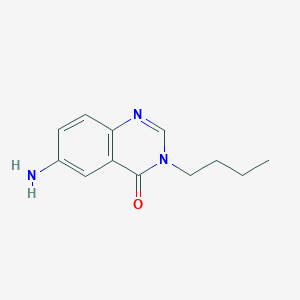

6-Amino-3-butylquinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24898-91-7 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

6-amino-3-butylquinazolin-4-one |

InChI |

InChI=1S/C12H15N3O/c1-2-3-6-15-8-14-11-5-4-9(13)7-10(11)12(15)16/h4-5,7-8H,2-3,6,13H2,1H3 |

InChI Key |

IALOGHRUJDASFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C(C1=O)C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Amino 3 Butylquinazolin 4 One and Analogues

General Synthetic Approaches to the Quinazolin-4-one System

The foundational methods for synthesizing the quinazolin-4-one ring system are versatile and have been refined over many years to improve yields, purity, and accessibility of diverse derivatives.

A classic and widely employed method for the synthesis of quinazolin-4-ones is the cyclization of anthranilic acid derivatives. This approach, often referred to as the Niementowski quinazolin-4-one synthesis, typically involves the condensation of an anthranilic acid with an amide. The reaction proceeds through the acylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization and subsequent dehydration to form the final quinazolin-4-one ring system. The versatility of this method is a key advantage, as a wide variety of commercially available substituted anthranilic acids and acylating agents can be used. This allows for the synthesis of quinazolin-4-ones with diverse substitution patterns on both the benzene (B151609) and pyrimidine (B1678525) rings.

Another fundamental approach to quinazolin-4-one synthesis involves the condensation of 2-aminobenzamides with various carbonyl-containing compounds, such as aldehydes, ketones, or orthoesters. In this strategy, the 2-aminobenzamide (B116534) serves as a key precursor that already contains the amide functionality destined to become part of the quinazolinone ring. The reaction with an aldehyde or ketone, frequently catalyzed by an acid or base, initially forms a Schiff base intermediate. This intermediate then undergoes cyclization to a dihydroquinazolin-4-one, which is subsequently oxidized to the aromatic quinazolin-4-one product. Using orthoesters in this condensation provides a direct pathway to 2-substituted quinazolin-4-ones.

In the quest for more efficient and streamlined synthetic processes, one-pot and multi-component reactions (MCRs) have gained prominence in quinazolin-4-one synthesis. These reactions combine three or more starting materials in a single reaction vessel, allowing for the construction of the complex quinazolinone scaffold in a single synthetic operation. This approach offers significant benefits, including reduced reaction times, lower solvent consumption, and simplified purification procedures, all of which contribute to a more sustainable and cost-effective synthesis.

Specific Synthetic Pathways to 6-Aminoquinazolinone Derivatives

The introduction of an amino group at the 6-position of the quinazolinone core requires specific synthetic considerations, either by starting with a pre-functionalized precursor or by introducing the amino group at a later stage of the synthesis.

A common and effective strategy for preparing 6-aminoquinazolinone derivatives involves a two-step sequence starting from a pre-formed quinazolinone ring. The first step is the regioselective halogenation of the quinazolinone at the 6-position, which is electron-rich and susceptible to electrophilic attack. This is typically achieved using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 6-haloquinazolinone then serves as a substrate for a nucleophilic aromatic substitution reaction. To synthesize a 6-amino derivative, the 6-haloquinazolinone is treated with a source of ammonia (B1221849) or an amine. For the specific synthesis of 6-amino-3-butylquinazolin-4-one, this would involve reacting 6-bromo-3-butylquinazolin-4-one with a suitable nitrogen nucleophile. This modular approach is highly versatile, as it allows for the preparation of a wide range of 6-amino and 6-alkylamino quinazolinone derivatives by simply varying the amine used in the substitution step.

Nitro Group Reduction for Amino Functionality Formation

The transformation of a nitro group to an amino functionality is a critical step in the synthesis of many quinazolinone derivatives, including this compound. This reduction is a common and well-established method for introducing an amino group onto the quinazolinone ring system. researchgate.netmdpi.com

A prevalent method for this transformation involves the use of reducing agents such as sodium dithionite (B78146). organic-chemistry.org In a one-pot synthesis of 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides and aryl aldehydes, sodium dithionite serves as the reducing agent for the nitro group. organic-chemistry.org Another effective reducing agent is stannous chloride dihydrate (SnCl₂·2H₂O), which has been successfully employed for the reduction of 6-nitro-3(H)-quinazolin-4-one to 6-amino-3(H)-quinazolin-4-one. researchgate.net

The reduction of a nitro group to form an amino group can also be achieved using iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride. mdpi.commdpi.com For instance, the reduction of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one to 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was accomplished using iron powder and ammonium chloride in an ethanol/water mixture. mdpi.com This method is valued for its mild conditions and tolerance of various functional groups. mdpi.com

Catalytic hydrogenation is another powerful technique for nitro group reduction. sci-hub.st Various heterogeneous catalysts, such as palladium on carbon (Pd/C), can be utilized for this purpose. sci-hub.st The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.st

| Precursor | Reducing Agent/System | Product | Reference |

| 2-Nitrobenzamides | Sodium dithionite | 2-(Het)arylquinazolin-4(3H)-ones | organic-chemistry.org |

| 6-Nitro-3(H)-quinazolin-4-one | SnCl₂·2H₂O | 6-Amino-3(H)-quinazolin-4-one | researchgate.net |

| 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | Iron powder / NH₄Cl | 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | mdpi.com |

| Nitroarenes | Fe/AcOH | Anilines | mdpi.com |

| Nitroarenes | Pd/C, H₂ or transfer hydrogenation | Anilines | sci-hub.st |

Alkylation and Acylation at the N3 Position of the Quinazolinone Ring

The N3 position of the quinazolinone ring is a common site for functionalization through alkylation and acylation reactions. These modifications are crucial for diversifying the chemical space of quinazolinone derivatives and modulating their biological activities. nih.gov

Alkylation:

Alkylation at the N3 position can be achieved using various alkylating agents in the presence of a base. rsc.orgnih.govresearchgate.net For instance, the reaction of a quinazolinone with an alkyl halide in the presence of a suitable base leads to the corresponding N3-alkylated product. The choice of base and solvent can influence the regioselectivity of the alkylation, favoring the N3-isomer over the O-alkylated product. rsc.org

A copper-catalyzed three-component N-alkylation reaction has been developed using methyl ketones as alkylating agents and N,N'-dimethylpropionamide (DMPA) as a carbon source. nih.gov This method provides a versatile route to a range of N-alkylated quinazolinones. Prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals can also lead to subsequent alkylation at the N3 position. nih.govresearchgate.net

Acylation:

Acylation at the N3 position introduces an acyl group, which can serve as a handle for further modifications or directly contribute to the biological activity of the molecule. Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base. researchgate.net For example, acylation reactions have been performed on 6-amino-3(H)-quinazolin-4-one to produce N-acylated derivatives. researchgate.net

| Reaction Type | Reagents | Product | Reference |

| N3-Alkylation | Alkyl halides, Base | N3-Alkylquinazolin-4-ones | rsc.org |

| N3-Alkylation | Methyl ketones, DMPA, Cu catalyst | N3-Alkylated quinazolinones | nih.gov |

| N3-Alkylation | Dimethylformamide di(primary-alkyl)acetals | N3-Alkylquinazolin-4-ones | nih.govresearchgate.net |

| N3-Acylation | Acyl chlorides/anhydrides, Base | N3-Acylquinazolin-4-ones | researchgate.net |

Post-Synthetic Chemical Modifications and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can undergo a variety of chemical modifications to generate a library of derivatives with diverse functionalities.

Reactions at the 6-Amino Group (e.g., nucleophilic substitutions, acylation)

The 6-amino group is a versatile functional handle for further derivatization. It can readily participate in nucleophilic substitution and acylation reactions, allowing for the introduction of a wide range of substituents. researchgate.netnih.gov

Acylation: The amino group can be acylated using various acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This has been demonstrated in the acylation of 6-amino-3(H)-quinazolin-4-one. researchgate.net

Schiff Base Formation: The 6-amino group can react with aldehydes or ketones to form Schiff bases (imines). This reaction provides a straightforward method for introducing diverse aryl or alkyl groups at this position. nih.gov

Synthesis of Heterocyclic Rings: The amino group can also be used as a starting point for the construction of new heterocyclic rings fused to the quinazolinone core. For example, reaction with appropriate reagents can lead to the formation of thiadiazole rings. nih.gov

| Reaction Type | Reagents | Product | Reference |

| Acylation | Acyl chlorides, Anhydrides | 6-Acylamino-3-butylquinazolin-4-ones | researchgate.net |

| Schiff Base Formation | Aldehydes, Ketones | 6-(Imino)-3-butylquinazolin-4-ones | nih.gov |

| Heterocycle Formation | Various (e.g., for thiadiazole) | Fused heterocyclic quinazolinone derivatives | nih.gov |

Modifications of the Butyl Chain at Position 3

While direct modification of the existing butyl chain can be challenging, the variation of this substituent is typically achieved by starting with different primary amines during the initial synthesis of the quinazolinone ring. For example, a variety of 3-butyl-2-substituted amino-3H-quinazolin-4-ones have been synthesized by reacting 3-butyl-2-hydrazino-3H-quinazolin-4-one with various aldehydes and ketones. researchgate.net This highlights the importance of the initial choice of the N3-substituent in determining the final structure. Structure-activity relationship studies have indicated that the nature of the substituent at the 3-position, such as a butyl group, can significantly influence the biological activity. nih.gov

Oxidative and Reductive Transformations of the Quinazolinone Nucleus

The quinazolinone nucleus itself can undergo oxidative and reductive transformations, although these are less common for derivatization compared to reactions at the substituent positions.

Oxidation: Oxidation of the quinazolinone ring can lead to the formation of quinazoline-3-oxides. nih.gov The pyrimidine ring of quinazoline (B50416) is generally resistant to electrophilic substitution, but the benzene ring is more susceptible, with the order of reactivity being 8 > 6 > 5 > 7. wikipedia.org Oxidation can also occur at the benzylic position of substituents attached to the ring. organic-chemistry.org

Reduction: Reduction of the quinazolinone ring can lead to dihydro- or tetrahydroquinazoline (B156257) derivatives. For example, reduction of quinazoline with sodium amalgam can yield 1,2,3,4-tetrahydroquinazoline. nih.gov The use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also produce dihydro- and tetrahydroquinazolines. nih.gov

Biological Activities and Mechanistic Investigations of 6 Amino 3 Butylquinazolin 4 One Derivatives

Antiproliferative and Anticancer Activities of Quinazolinone Derivatives

Quinazolinone derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of therapeutic and pharmacological properties. researchgate.net They are recognized for their potential in developing anticancer drugs due to their diverse biological activities. hilarispublisher.com Research has shown that these derivatives can exhibit antiproliferative effects against various cancer cell lines, including those of the lung, breast, colon, and prostate. nih.gov

A series of 4-aminoquinazoline derivatives were synthesized and evaluated for their antiproliferative activities against six cancer cell lines: HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov One particular compound, 6b , demonstrated the most potent antiproliferative activity without significant cytotoxicity to normal human cells. nih.gov In another study, a series of aminoquinazoline derivatives were synthesized and tested against the A375 human melanoma cell line, with six compounds showing superior antiproliferative activities compared to the reference drug Sorafenib. nih.gov Notably, compound 1q , which contains a chromen-4-one moiety, exhibited exceptional antiproliferative activity with an IC50 value of 0.006 μM and good selectivity over the HS27 fibroblast cell line. nih.gov

Furthermore, the introduction of a benzyl (B1604629) group at the N3 position of quinazolin-4(3H)-one has been shown to enhance the antitumor activity of the resulting compound. acs.org A study on new 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives identified compound 45 as having the best antiproliferative activity against A549 lung cancer cells, with an IC50 of 0.44 μM and good selectivity. acs.org

Table 1: Antiproliferative Activity of Selected Quinazolinone Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 6b | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Not specified in abstract | nih.gov |

| 1q | A375 (Melanoma) | 0.006 | nih.gov |

| 45 | A549 (Lung Cancer) | 0.44 | acs.org |

| Compound 2 | PC3, HT29, MCF7 | 6.6, 6.7, 4.9 | hilarispublisher.com |

The 4-aminoquinazoline core is a well-known pharmacophore for creating kinase inhibitors. nih.gov Many derivatives have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov Several anticancer drugs with this core structure, such as gefitinib, erlotinib, and lapatinib, are already on the market. nih.gov

The aberrant expression or mutation of the Epidermal Growth Factor Receptor (EGFR) can lead to various cancers, making it a key target for anticancer therapies. hilarispublisher.com Similarly, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial target in antiangiogenic cancer treatments. hilarispublisher.com

Research has shown that certain 2-amino-4-anilinoquinazoline derivatives can inhibit EGFR. hilarispublisher.com For instance, halogenated derivatives have demonstrated significant EGFR inhibition. hilarispublisher.com Furthermore, substituting the anilino group with a carbamic acid ester moiety can lead to dual inhibition of both EGFR and VEGFR-2. hilarispublisher.com

A study on 4-aminoquinazoline derivatives identified a compound, 6b , that selectively inhibits PI3Kα with an IC50 of 13.6 nM. nih.gov Another study focused on a novel quinazolin-4(3H)-one derivative, BIQO-19 , which showed improved pharmacokinetic properties and antiproliferative activity through the inhibition of aurora kinase A. nih.gov

Table 2: Kinase Inhibition by Quinazolinone Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 6b | PI3Kα | 13.6 | nih.gov |

| C11 | BTK | 17.0 | nih.gov |

Quinazolinone derivatives have been found to influence the cell cycle and induce apoptosis in cancer cells. For example, compound 6b , a selective PI3Kα inhibitor, was shown to cause G1 cell cycle arrest and induce apoptosis through a mitochondrial-dependent pathway in HCT116 cells. nih.gov Similarly, compound 45 was found to induce G1-phase arrest and promote apoptosis in A549 lung cancer cells. acs.org

The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a vital role in regulating cellular processes like survival, proliferation, and apoptosis. nih.gov By inhibiting this pathway, certain quinazolinone derivatives can effectively halt cancer cell growth. The inhibition of PI3K signaling by compound 6b led to the observed G1 cell cycle arrest. nih.gov

In another study, a series of 6-amino-1,3,5-triazine derivatives were synthesized, and compound C11 was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in Raji cells. nih.gov Synthetic bile acid derivatives have also been shown to modulate the cell cycle and induce apoptosis in various human cancer cells. nih.gov This induction of apoptosis can occur through pathways that are independent of the p53 tumor suppressor gene and may involve the activation of caspases and the JNK pathway. nih.gov

The anticancer effects of quinazolinone derivatives are often attributed to their ability to target specific signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is one such critical pathway that is frequently overactive in many human cancers, regulating cell survival, growth, and metabolism. nih.govfrontiersin.org

Compound 6b , by inhibiting PI3Kα, effectively blocks the activation of the PI3K/Akt pathway in HCT116 cells. nih.gov This disruption of a key survival pathway contributes to its potent antiproliferative effects. nih.gov Another compound, 45 , was found to inhibit the ALK/PI3K/AKT signaling pathway, disrupt the mitochondrial membrane potential, and consequently promote apoptosis. acs.org

Furthermore, compound C11 , a Bruton's tyrosine kinase (BTK) inhibitor, effectively blocked the activation of BTK and its downstream signaling pathways in Raji cells. nih.gov The ability to target these specific molecular pathways with high precision is a hallmark of modern targeted cancer therapies. nih.gov

Antimicrobial and Anti-Infective Efficacy of Quinazolinone Derivatives

In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant antimicrobial and anti-infective efficacy. mediresonline.org These compounds have been investigated for their activity against a range of microbial pathogens.

Several studies have highlighted the antibacterial potential of quinazolinone derivatives. A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives showed that they possess high antibacterial activity. mediresonline.org Compound 2 from this series exhibited the highest activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org The substitution of an amino group at the third position appeared to enhance the antibacterial activity. mediresonline.org These synthesized compounds showed higher activity against Staphylococcus aureus than the standard antibacterial drugs ciprofloxacin (B1669076) and ketonaxol. mediresonline.org

Another study evaluated a series of novel triazolo[4,3-a]pyrazine derivatives for their in vitro antibacterial activity. mdpi.com Some of these compounds showed moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com Notably, compound 2e exhibited superior antibacterial activities, comparable to the first-line antibiotic ampicillin. mdpi.com

Table 3: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Compound 2 | S. aureus, Bacillus sp., E. coli, K. pneumonia | 10 - 16 | Not specified | mediresonline.org |

| Compound 2e | S. aureus | Not specified | 32 | mdpi.com |

| Compound 2e | E. coli | Not specified | 16 | mdpi.com |

Quinazolinone derivatives have also shown promise as antifungal agents. Cyclopropyl derivatives of 3-aminoquinazoline-4(3H)-one have been found to be very effective inhibitors of fungal growth, particularly against bread mold (Mucor mucedo). mdpi.com

In a study investigating pyrazolo[3,4-d]pyrimidin-4-one derivatives, several compounds demonstrated obvious antifungal activities against Rhizoctonia solani. researchgate.net Specifically, compounds 6a , 6b , and 6f exhibited EC50 values of 9.6, 35.5, and 21.5 μg/mL, respectively. researchgate.net Another compound from this series, 5m , showed a distinctly superior antifungal effect against Fusarium graminearum with an EC50 value of 5.61 μg/mL, which was significantly better than the commercial fungicide hymexazol. researchgate.net

A separate study on 6-iodoquinazolin-4(3H)-one derivatives found that compound 6b had better effects against Candida albicans, Aspergillus fumigatus, and Aspergillus niger, while compound 5a was more effective against Candida glabrata. researchgate.net

Table 4: Antifungal Activity of Quinazolinone Derivatives

| Compound | Fungal Species | Activity (EC50 μg/mL) | Reference |

|---|---|---|---|

| 6a | Rhizoctonia solani | 9.6 | researchgate.net |

| 6b | Rhizoctonia solani | 35.5 | researchgate.net |

| 6f | Rhizoctonia solani | 21.5 | researchgate.net |

| 5m | Fusarium graminearum | 5.61 | researchgate.net |

Antimycobacterial Activity and Associated Mechanisms of Action

Quinazolinone derivatives have emerged as a promising class of compounds in the search for new antimycobacterial agents, driven by the urgent need for novel drugs to combat the rise of drug-resistant Mycobacterium tuberculosis (M.tb). nih.govnih.gov Research has demonstrated that certain quinazolinone scaffolds possess significant inhibitory activity against mycobacteria, including the H37Rv strain. rsc.orgnih.gov

One notable derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), has shown potent antimycobacterial effects, with minimum inhibitory concentration (MIC) values comparable to clinically used drugs. nih.govnih.gov The activity of DQYD is characterized by a dose-dependent and time-dependent bacteriostatic effect. nih.gov Mechanistic studies reveal that its action against M. tuberculosis is linked to the disruption of intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.govnih.gov Interestingly, the antimycobacterial effect of DQYD does not appear to be correlated with the generation of intercellular reactive oxygen species (ROS). nih.govnih.gov

Another key mechanism identified involves the inhibition of the mycobacterial type II NADH dehydrogenase (NDH-2). acs.org A series of 2-mercapto-quinazolinones, identified from a whole-cell screen, were found to target the NDH-2 enzyme encoded by the ndh gene, which is crucial for the growth of M.tb both in vitro and in vivo. acs.org This enzyme plays a vital role in the transfer of electrons from NADH into the mycobacterial respiratory pathway. acs.org Resistance to these compounds in M.tb was conferred by promoter mutations in the gene for the alternative, non-essential NDH-2 (ndhA). acs.org

Furthermore, some 2-thio-substituted quinazolinone derivatives require reductive activation to exert their antimycobacterial effects. acs.org For instance, the activity of 2-((3,5-dinitrobenzyl)thio)quinazolinones is dependent on the deazaflavin (F420)-dependent nitroreductase (Ddn), indicating that the reduction of the nitro groups is a key step for their antitubercular action. acs.org Piperazine-linked quinazoline (B50416) derivatives have also been synthesized and evaluated, with several compounds showing potent activity against M. tuberculosis. rsc.org

| Compound Series | Target/Mechanism of Action | Observed Activity | Citations |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Disruption of ATP homeostasis, DNA damage | Potent antimycobacterial activity, bacteriostatic | nih.govnih.gov |

| 2-Mercapto-quinazolinones | Inhibition of Type II NADH dehydrogenase (NDH-2) | Nanomolar potencies against NDH-2 | acs.org |

| 2-((3,5-Dinitrobenzyl)thio)quinazolinones | Reductive activation by deazaflavin (F420)-dependent nitroreductase (Ddn) | Potent antitubercular activity | acs.org |

| Piperazine linked quinazolines | Not specified | Potent anti-mycobacterial activity (MIC values of 2–16 μg/mL) | rsc.org |

Anti-Inflammatory and Analgesic Properties of Quinazolinone Derivatives

The quinazolinone scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. fabad.org.trnih.govsigmaaldrich.com Derivatives of this heterocyclic system have demonstrated significant activity in various in vivo and in vitro models of inflammation and pain. ctu.edu.vnnih.govresearchgate.net The anti-inflammatory potential of these compounds is often attributed to their ability to modulate multiple pathways involved in the inflammatory cascade. mdpi.comresearchgate.net

Studies have shown that 2,3,6-trisubstituted quinazolinone derivatives exhibit variable but sometimes potent anti-inflammatory effects, with some compounds showing higher activity than the standard drug phenylbutazone. researchgate.net Similarly, novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones have been synthesized and identified as effective analgesic and anti-inflammatory agents. ctu.edu.vn The conjugation of quinazolinone with amino acids has also yielded derivatives with promising anti-inflammatory activity. researchgate.neteurjchem.com In some cases, these compounds exhibit a dual action, possessing both anti-inflammatory and analgesic properties, with some derivatives showing activity comparable to ibuprofen (B1674241). nih.govsigmaaldrich.com

The structural features of the quinazolinone derivatives play a crucial role in their biological activity. For instance, substitutions at the C-2 and C-3 positions of the quinazolinone ring, as well as the nature of the aromatic ring at position 3, have been shown to significantly influence their anti-inflammatory efficacy. fabad.org.trresearchgate.net

Enzyme Inhibition in Inflammatory Pathways

A primary mechanism behind the anti-inflammatory action of quinazolinone derivatives is their ability to inhibit key enzymes and signaling pathways that regulate the inflammatory response. nih.gov A significant target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is a major player in the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov

Novel quinazolinones conjugated with moieties like ibuprofen or indole (B1671886) acetamide (B32628) have been designed as selective COX-2 inhibitors, demonstrating equipotent selectivity to the reference drug celecoxib. nih.gov Beyond direct enzyme inhibition, certain quinazolinone derivatives can modulate the expression of inflammatory genes. They have been shown to inhibit the expression of COX-2, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov This inhibition often occurs via the downregulation of the nuclear factor κB (NF-κB) pathway, a critical transcription factor that controls the expression of numerous inflammatory mediators. nih.gov

Molecular docking studies have further elucidated the interaction between these quinazolinone compounds and the binding sites of their target enzymes, providing a basis for structure-activity relationship (SAR) studies. nih.gov For example, it has been observed that an aliphatic chain at the R³ position of the quinazolinone ring is beneficial for inhibiting inflammatory gene expression, but its length can impact the activity, suggesting steric hindrance effects within the target protein's binding site. nih.gov

| Compound Class | Target Enzyme/Pathway | Effect | Citations |

| Quinazolinone-ibuprofen conjugates | Cyclooxygenase-2 (COX-2) | Selective inhibition | nih.gov |

| Quinazolinone derivatives | NF-κB pathway | Inhibition of pathway, leading to decreased expression of COX-2, iNOS, IL-1β | nih.gov |

| Pyrazolo[1,5-a]quinazolines | NF-κB/AP-1 reporter activity | Inhibition | mdpi.comnih.gov |

Antioxidant Activities of Quinazolinone Derivatives

Quinazolinone derivatives have been widely investigated for their antioxidant properties, demonstrating the capacity to neutralize harmful free radicals and combat oxidative stress. eurjchem.commdpi.comnih.gov This activity is a key component of their broader therapeutic potential, as oxidative stress is implicated in numerous pathological conditions, including inflammation. sapub.orgmdpi.com The antioxidant capacity of these compounds is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov

The structure of the quinazolinone derivative is paramount to its antioxidant efficacy. The presence and position of hydroxyl groups on a phenyl ring attached to the quinazolinone core are particularly important. mdpi.comnih.gov For instance, 2-phenylquinazolin-4(3H)-ones require at least one hydroxyl group for antioxidant activity, and the potency is significantly increased by the presence of a second hydroxyl group, especially in the ortho or para positions. mdpi.comnih.gov This is attributed to the enhanced stability of the resulting phenoxyl radical through resonance. mdpi.com The linkage of polyphenolic moieties, such as gallic acid, to the quinazolinone scaffold has also been shown to produce hybrid molecules with strong antioxidant effects. nih.gov

Radical Scavenging Mechanisms

The primary mechanism by which quinazolinone derivatives exert their antioxidant effects is through radical scavenging. This process typically involves two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). scispace.com

In the HAT mechanism, the antioxidant molecule, particularly one with phenolic hydroxyl groups, donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is often stabilized by resonance, making it less reactive. mdpi.com The ortho-diphenolic substitution pattern is particularly effective in this regard. nih.gov

In the SET mechanism, the antioxidant donates an electron to the free radical. The DPPH assay is a common method to evaluate this capacity; the antioxidant compound donates an electron or hydrogen radical to the DPPH radical, causing a color change from purple to yellow, which indicates its scavenging potential. sapub.orgresearchgate.net The ability of the quinazolinone derivative to delocalize electrons across its structure contributes significantly to this activity. sapub.org Some derivatives have shown excellent scavenging capacity against both DPPH and nitric oxide (NO) radicals, with certain compounds exhibiting stronger antioxidant effects than standards like ascorbic acid and Trolox. sapub.orgnih.govscispace.com

| Assay | Principle | Observation with Quinazolinones | Citations |

| DPPH Scavenging Assay | Measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical. | Many quinazolinone derivatives show potent scavenging activity, which is highly dependent on substituents (e.g., hydroxyl groups). | mdpi.comsapub.orgnih.govresearchgate.net |

| ABTS Scavenging Assay | Measures the ability of a compound to scavenge the ABTS radical cation. | Dihydroxy-substituted quinazolinones show potent radical scavenging activity. | mdpi.comnih.gov |

| Nitric Oxide (NO) Scavenging Assay | Measures the ability of a compound to inhibit nitric oxide radicals. | Some quinazolinone–vanillin derivatives show excellent scavenging capacity against NO. | sapub.org |

Other Notable Biological Activities of Quinazolinone Derivatives

The versatile quinazolinone scaffold has been explored for a wide range of biological activities beyond those previously mentioned, highlighting its importance in medicinal chemistry. researchgate.netresearchgate.net These activities include anticancer, antimicrobial, antifungal, anticonvulsant, and antiviral properties. fabad.org.trresearchgate.netsapub.orgnih.gov For example, 4-anilino-6-aminoquinazoline derivatives have been identified as potent inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov

Receptor Modulation (e.g., Serotonin (B10506) Receptors)

Quinazolinone derivatives have been shown to interact with various receptors in the central nervous system (CNS), indicating their potential for treating neurological and psychiatric disorders. One area of investigation is their ability to modulate glutamate (B1630785) receptors. Specifically, a library of 2,6-disubstituted (3H)-quinazolin-4-ones was synthesized and screened for activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). nih.gov One compound, 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), was identified as a selective mGlu7 NAM and demonstrated antipsychotic-like properties in animal models. nih.gov

While direct modulation of serotonin receptors by 6-Amino-3-butylquinazolin-4-one itself is not extensively documented in the provided context, structurally related heterocyclic compounds have shown high affinity for serotonin (5-HT) receptors. For instance, certain 3-amino-chromanes and tetrahydroquinolines, which share a phenethylamine (B48288) backbone common to many GPCR ligands, have been identified as selective ligands for the 5-HT2B and 5-HT7 receptors. nih.gov This suggests that the broader chemical space around the quinazolinone scaffold holds potential for interacting with serotonergic systems, although specific research on this compound derivatives in this area is needed.

Phosphodiesterase Inhibition

The quinazolinone scaffold is a key structural feature in the design of various phosphodiesterase (PDE) inhibitors. While direct studies on this compound are limited, research on related quinazolinone derivatives highlights the potential of this chemical class.

One area of investigation involves the development of 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives as PDE inhibitors. In a notable study, various thioether and amino-substituted quinazolines were synthesized and screened for their in vitro PDE inhibitory activity. Several of these compounds demonstrated considerable efficacy, with some even outperforming the non-selective PDE inhibitor IBMX. Specifically, compound 10d from this series showed a potent inhibitory concentration (IC50) of 1.15 μM. research-nexus.net Further in vivo testing of this compound indicated its ability to cross the blood-brain barrier and alleviate cognitive deficits, suggesting therapeutic potential for cognitive disorders. research-nexus.net

Another approach has been the creation of hybrid molecules. For instance, a series of quinazolin-4(3H)-one/Schiff base hybrids were designed as phosphodiesterase 4 (PDE4) inhibitors. Among these, compound CPD23 was identified as a potent PDE4B inhibitor. researchgate.net This compound was found to inhibit the growth of several human leukemia cell lines and induce cell cycle arrest, indicating its potential as an anti-cancer agent. researchgate.net

Furthermore, research into thioxoquinazoline derivatives has revealed their potent inhibitory activity against the catalytic domain of PDE7A1, with many compounds exhibiting sub-micromolar inhibitory potencies. nih.gov These inhibitors also demonstrated the ability to increase intracellular cAMP levels and possessed anti-inflammatory properties. nih.gov The development of such selective inhibitors opens avenues for treating a range of immune and inflammatory diseases. nih.gov

Table 1: Phosphodiesterase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 10d | PDE | 1.15 | research-nexus.net |

| CPD23 | PDE4B | Not specified | researchgate.net |

| Thioxoquinazoline derivatives | PDE7A1 | Sub-micromolar | nih.gov |

This table summarizes the phosphodiesterase inhibitory activities of various quinazolinone derivatives as reported in the cited literature.

Antidiabetic Potential (e.g., α-Glucosidase Inhibition)

A significant body of research points to the antidiabetic potential of quinazolin-4(3H)-one derivatives, primarily through the inhibition of the α-glucosidase enzyme. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.

A study focused on quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety revealed a range of α-glucosidase inhibitory activities, with IC50 values spanning from 14.4 µM to over 750 µM. nih.gov Notably, compound 7b in this series demonstrated an exceptionally high inhibitory activity, being approximately 53 times more potent than the standard drug, acarbose. nih.gov Kinetic studies further elucidated that compound 7b acts as a competitive inhibitor of α-glucosidase. nih.gov

In another investigation, eight different quinazolinone derivatives were synthesized and evaluated for their α-glucosidase inhibitory effects. Two compounds, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ ), were identified as potent inhibitors with IC50 values of 12.5 µM and 15.6 µM, respectively. nih.gov Spectroscopic analysis suggested that these compounds inhibit the enzyme through a non-competitive, reversible mechanism. nih.gov

The antidiabetic activity of quinazolin-4(3H)-one derivatives has also been explored through other assays. A study assessing the non-enzymatic glycosylation of hemoglobin found that compound 3m exhibited significant inhibitory effects, with an IC50 value of 35.91±0.82 µg/mL, which is comparable to the standard, alpha-tocopherol. researchgate.netsemanticscholar.org This suggests a potential to lower glucose concentration through antioxidant activity on glucose metabolism. researchgate.netsemanticscholar.org

Table 2: α-Glucosidase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | IC50 (µM) | Inhibition Type | Reference |

| 7b | 14.4 | Competitive | nih.gov |

| CQ (2-(4-chlorophenyl)-quinazolin-4(3H)-one) | 12.5 | Non-competitive | nih.gov |

| BQ (2-(4-bromophenyl)-quinazolin-4(3H)-one) | 15.6 | Non-competitive | nih.gov |

This table presents the α-glucosidase inhibitory activities and inhibition types for selected quinazolin-4(3H)-one derivatives from the referenced studies.

These findings collectively underscore the promise of the this compound scaffold as a template for designing novel and potent inhibitors of phosphodiesterases and α-glucosidase, with potential applications in a variety of therapeutic areas.

Structure Activity Relationship Sar and Structural Determinants of Biological Efficacy for 6 Amino 3 Butylquinazolin 4 One Analogues

Impact of Substitutions at the 6-Position (Amino Group) on Pharmacological Profiles

The 6-position of the quinazolinone ring is a critical determinant of biological activity. The presence of an amino group at this position has been shown to be a key feature for various pharmacological effects. nih.govnih.gov Structure-activity relationship studies have revealed that substitutions at the 6-position, particularly with amino or substituted amino groups, can significantly modulate the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov

Furthermore, modifications of the 6-amino group itself can lead to a wide range of pharmacological profiles. For example, acylation of the 6-amino group in some quinazoline (B50416) derivatives has been shown to enhance their activity. acs.org The nature of the acyl group can be varied to fine-tune the compound's properties, such as its lipophilicity and ability to form hydrogen bonds, which are crucial for target interaction.

In the context of anticancer activity, 6-substituted-amide-4-amino-quinazoline derivatives have been investigated as EGFR kinase inhibitors. mdpi.com The introduction of different amide functionalities at the 6-position allows for the exploration of a diverse chemical space, leading to the identification of compounds with improved potency and selectivity. Molecular docking studies have further revealed that substituents at the 6-position can engage in specific interactions with the target protein, such as forming hydrogen bonds with key amino acid residues. mdpi.com

The following table summarizes the impact of various substitutions at the 6-position on the biological activity of quinazolinone analogues, based on findings from related compounds.

| Substituent at 6-Position | Observed Biological Activity | Reference Compound Class |

| Amino (-NH2) | Antiviral (anti-MERS-CoV) | 4-Anilino-6-aminoquinazolines |

| Substituted Amine | Antimicrobial, Cytotoxic | Quinazolinone derivatives |

| Acylamino | Enhanced biological activity | 4(3H)-Quinazolinone derivatives |

| Benzamide | EGFR kinase inhibition | 6-Benzamide quinazoline derivatives |

| Alkynyl | Potent EGFR kinase inhibition | 6-Alkynyl-4-anilinoquinazolines |

Role of the N3-Substituent (Butyl Chain) in Ligand-Target Interactions and Potency

The substituent at the N3-position of the quinazolinone ring plays a pivotal role in defining the molecule's interaction with its biological target and, consequently, its potency. The butyl chain in 6-Amino-3-butylquinazolin-4-one is a key lipophilic feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The length and nature of the alkyl chain at the N3-position can impact the compound's ability to penetrate cell membranes and fit into the binding pocket of a target protein. Studies on related heterocyclic compounds, such as N-alkylmorpholine derivatives, have demonstrated a clear structure-activity relationship where the length of the alkyl chain influences antibacterial efficacy. chemrxiv.org Generally, an optimal alkyl chain length is required to achieve maximum activity, with chains that are too short or too long leading to a decrease in potency. This suggests that the butyl group in this compound is likely a critical factor for its biological activity.

The table below illustrates the influence of different N3-substituents on the activity of quinazolinone analogues.

| Substituent at N3-Position | Observed Effect on Activity | Reference Compound Class |

| Alkyl Chain (e.g., Butyl) | Influences antibacterial efficacy (length-dependent) | N-Alkylmorpholine derivatives |

| Benzyl (B1604629) | Enhanced antitumor activity | Quinazolin-4(3H)-one derivatives |

| Substituted Phenyl | Essential for antimicrobial activity | Quinazolinone derivatives |

Significance of Modifications at the C2 Position and the Overall Quinazolinone Heterocyclic System

The C2 position of the quinazolinone scaffold offers another avenue for structural modification to modulate biological activity. The nature of the substituent at this position can have a profound impact on the pharmacological profile of the resulting analogues.

Structure-activity relationship studies have indicated that the presence of methyl, amine, or thiol groups at the C2 position can be essential for the antimicrobial activities of quinazolinone derivatives. nih.gov For instance, a series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C2-position were synthesized and showed promising antiproliferative activities. nih.gov These findings underscore the importance of the C2-substituent in dictating the type and potency of the biological response.

The following table provides examples of how modifications at the C2 position and the core heterocyclic system can influence the activity of quinazolinone analogues.

| Modification | Observed Impact on Biological Activity | Reference Compound Class |

| C2-Position | ||

| Methyl, Amine, or Thiol group | Essential for antimicrobial activity | Quinazolinone derivatives |

| Dithiocarbamate side chain | Antiproliferative activity | Quinazolin-4(3H)-one derivatives |

| Quinazolinone System | ||

| Core Scaffold | Privileged structure for diverse biological activities | General Quinazolinones |

Conformational Analysis and its Influence on Biological Activity and Selectivity

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with a biological target. Conformational analysis of this compound and its analogues is therefore essential for understanding the structural basis of their biological activity and selectivity.

The flexibility of the N3-butyl chain allows the molecule to adopt different spatial arrangements. This conformational flexibility can be advantageous, enabling the molecule to adapt to the specific shape of a binding site. However, it can also lead to a loss of entropy upon binding, which can be energetically unfavorable. Understanding the preferred low-energy conformations of the molecule is crucial for designing more potent and selective analogues.

Molecular modeling and computational techniques are often employed to study the conformational preferences of bioactive molecules. These studies can help to identify the "bioactive conformation," which is the specific three-dimensional arrangement the molecule adopts when it binds to its target. For example, in the case of 4-aminoquinazoline derivatives as opioid receptor antagonists, molecular modeling has been used to clarify the structural factors contributing to their high affinity and selectivity. nih.gov

Pharmacophore Modeling and Rational Design of Bioactive Quinazolinones

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. By understanding the pharmacophore of a series of active compounds, medicinal chemists can rationally design new molecules with improved potency and selectivity.

For quinazolinone derivatives, pharmacophore models have been developed to elucidate the key structural features responsible for their various biological activities. These models typically consist of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation.

For instance, pharmacophore and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling have been applied to 6-arylquinazolin-4-amines to understand their structure-activity correlation as kinase inhibitors. nih.gov These models provide valuable insights into the structural requirements for potent inhibition and can guide the design of new, more effective compounds. The generated models are often validated by their ability to predict the activity of new or untested compounds.

The rational design of bioactive quinazolinones based on a pharmacophore model involves designing new molecules that fit the identified spatial and electronic requirements. This approach can significantly streamline the drug discovery process by focusing synthetic efforts on compounds that are most likely to be active. For this compound, a pharmacophore model would likely include features corresponding to the 6-amino group (as a hydrogen bond donor), the quinazolinone carbonyl group (as a hydrogen bond acceptor), the aromatic ring system (for hydrophobic and aromatic interactions), and the N3-butyl chain (contributing to a hydrophobic region).

Advanced Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov It is instrumental in understanding the binding mechanism and affinity of a potential drug molecule like 6-Amino-3-butylquinazolin-4-one with its biological target.

Binding Mode Elucidation and Interaction Hotspots

Molecular docking simulations for quinazolinone derivatives have successfully elucidated their binding modes within the active sites of various protein targets. For instance, studies on substituted quinazolinones have revealed critical interactions that are likely relevant for this compound.

Key interactions for analogous compounds often involve:

Hydrogen Bonding: The quinazolinone core contains hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues in a protein's active site. For example, the nitrogen at position 1 (N1) and the carbonyl oxygen at position 4 (C4=O) are common hydrogen bonding sites. acs.org In studies of other quinazolinones, hydrogen bonds have been observed with residues like Glycine and Serine. nih.gov The 6-amino group of the target compound would also be expected to act as a hydrogen bond donor.

Hydrophobic Interactions: The butyl group at the N3 position is anticipated to engage in significant hydrophobic interactions with nonpolar residues within the binding pocket, such as Leucine, Valine, and Alanine. nih.gov The phenyl part of the quinazolinone ring also contributes to hydrophobic and stacking interactions with aromatic residues like Tyrosine and Phenylalanine. nih.govnih.gov

Stacking Interactions: The planar quinazolinone ring system can participate in π-π stacking interactions with aromatic amino acid side chains, further stabilizing the ligand-protein complex. nih.govnih.gov

In a hypothetical docking of this compound into a kinase active site, a common target for quinazolinones, one might expect the quinazolinone core to occupy the adenine (B156593) binding region, with the N1 atom forming a hydrogen bond with the hinge region of the kinase. acs.orgacs.org The 6-amino group could form additional hydrogen bonds, enhancing binding affinity, while the 3-butyl group would likely extend into a hydrophobic pocket.

A study on 1-substituted quinazoline (B50416) derivatives targeting poly(ADP-ribose) polymerase (PARP) demonstrated that the quinazoline skeleton consistently occupies the nicotinamide (B372718) subsite, forming key hydrogen bonds and stacking interactions. nih.gov Similarly, docking studies of quinazolinone analogs into the epidermal growth factor receptor (EGFR) have highlighted the importance of substitutions at various positions for optimizing interactions within the ATP-binding site. nih.govnih.gov The insights from these analogous systems provide a strong foundation for predicting the binding mode of this compound.

Affinity Prediction and Scoring Functions

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. ijpsdronline.com These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating higher binding affinity. ijpsdronline.com

For this compound, a docking study would generate a series of possible binding poses, each with an associated score. The pose with the best score is considered the most likely binding mode. Different scoring functions (e.g., GlideScore, AutoDock Vina score, GoldScore) can be employed, and a consensus approach is often used to increase the reliability of the prediction.

For example, in a study of 4-aminophenyl quinazolinone derivatives, docking simulations using GlideTM produced PLP Fitness values to rank the compounds, with more negative values indicating better binding. pnrjournal.compnrjournal.com Similarly, research on quinazolinone analogs as anticonvulsant agents used dock scores to evaluate binding affinity, where a lower score correlated with higher affinity. ijpsdronline.com These studies underscore the utility of scoring functions in ranking potential inhibitors and guiding lead optimization.

The predicted binding affinity of this compound would be compared to that of known inhibitors of the target protein to gauge its potential potency. It is important to note that while scoring functions are powerful tools, they are approximations, and the predicted binding affinities should ideally be validated by experimental assays.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for their function.

Development of Predictive Models for Biological Activity

QSAR models are built using a dataset of compounds with known biological activities. For quinazolinone derivatives, numerous QSAR studies have been conducted to predict activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govsemanticscholar.org

To develop a predictive model for this compound, a series of analogs with variations in the substituents at the 3 and 6 positions would be synthesized and their biological activity measured. These data would then be used to build a QSAR model.

The process typically involves:

Data Set Preparation: A diverse set of quinazolinone derivatives with their corresponding biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest are used to create a mathematical equation relating the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.govnih.gov

A study on quinazoline-4(3H)-one analogs as EGFR inhibitors successfully developed robust 3D-QSAR models with good internal (Q² > 0.5) and external (R²pred > 0.6) validation statistics. nih.govresearchgate.net These models were then used to predict the activity of new compounds. nih.gov Such an approach could be applied to a series of compounds including this compound to predict its efficacy against a specific biological target.

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set | > 0.6 |

This table presents generally accepted threshold values for robust QSAR models.

Identification of Key Structural Descriptors and Pharmacophoric Features

A key outcome of QSAR and 3D-QSAR studies is the identification of the most important structural features and physicochemical properties that govern the biological activity of a series of compounds. acs.org

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. nih.gov

For a series of compounds including this compound, a CoMSIA model might reveal:

Favorable Steric Regions (Green Contours): Indicating where bulky groups enhance activity. This might be relevant for the butyl group at the N3 position.

Unfavorable Steric Regions (Yellow Contours): Showing where bulky groups decrease activity.

Favorable Electrostatic Regions (Blue Contours): Highlighting areas where positive charges are beneficial. The protonated 6-amino group could fall into such a region.

Unfavorable Electrostatic Regions (Red Contours): Indicating where negative charges are preferred. The carbonyl oxygen at C4 is a key site for such interactions.

Favorable Hydrophobic Regions (White/Yellow Contours): Suggesting where hydrophobic substituents increase activity, relevant for the butyl chain.

Hydrogen Bond Donor/Acceptor Regions (Cyan/Purple Contours): Pinpointing where hydrogen bond donors and acceptors are critical for activity. nih.gov

Pharmacophore modeling, another related technique, identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. acs.orgtandfonline.com A pharmacophore model for quinazolinone-based inhibitors often includes a hydrogen bond acceptor feature for the N1 atom, a hydrogen bond donor feature for an amino substituent, and a hydrophobic feature corresponding to the fused benzene (B151609) ring. acs.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.org It provides valuable insights into molecular geometry, reactivity, and spectroscopic properties.

DFT calculations can be employed to study the synthesis of this compound, for example, by elucidating the mechanism of the cyclization reaction that forms the quinazolinone ring. acs.org Studies have used DFT to investigate plausible mechanisms for the synthesis of quinazolinone derivatives, providing a theoretical basis for optimizing reaction conditions. acs.orgresearchgate.net

Furthermore, DFT is used to calculate a range of electronic properties that help in understanding the molecule's behavior:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.govekb.eg A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. ekb.eg For this compound, the carbonyl oxygen and the amino group would be expected to be regions of negative and positive potential, respectively.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govekb.eg

Table 2: Key Electronic Properties from DFT Calculations and Their Significance

| Property | Significance |

|---|---|

| HOMO Energy | Related to the ability to donate an electron. |

| LUMO Energy | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways and transition states is fundamental to understanding the chemical transformations that this compound can undergo. Computational chemistry offers powerful tools to map out the energetic landscape of a reaction, identifying the most likely routes and the energy barriers that must be overcome. By calculating the potential energy surface, researchers can pinpoint the geometry of transition state structures—the high-energy intermediates that connect reactants and products. This information is vital for predicting reaction kinetics and mechanisms. For instance, understanding the pathways for functional group transformations on the quinazolinone core can guide the synthesis of new derivatives with desired properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Reactivity

The electronic reactivity of this compound can be effectively analyzed through the examination of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, theoretical calculations using methods like Density Functional Theory (DFT) can determine these orbital energies and the resulting gap. researchgate.net This analysis helps in predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles, and provides insights into its potential role in various chemical reactions. wuxiapptec.comnih.gov

Table 1: Frontier Molecular Orbital Energies of a Related Quinazolinone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 3.1896 researchgate.net |

Note: The specific values for this compound would require dedicated computational studies. The provided energy gap is for a structurally related quinazolinone derivative and indicates a reactive and unstable nature. researchgate.net

Spin Density Distribution and Radical Chemistry in Antioxidant Mechanisms

The potential antioxidant activity of this compound can be investigated by analyzing its behavior in radical scavenging reactions. When an antioxidant neutralizes a free radical, it typically donates a hydrogen atom or an electron, resulting in the formation of a radical species of the antioxidant itself. nih.gov The stability of this newly formed radical is crucial for the antioxidant's effectiveness.

Computational methods can calculate the spin density distribution in the radical form of this compound. nih.gov This distribution reveals how the unpaired electron is delocalized across the molecule. nih.gov A high degree of delocalization indicates a more stable radical, as the electron density is spread out, reducing its reactivity. nih.gov This analysis can identify the specific atoms or functional groups within the molecule that are most involved in stabilizing the radical, providing insights into the mechanisms of its antioxidant action. researchgate.net Key antioxidant mechanisms include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide valuable information about its conformational flexibility and its interactions with biological macromolecules, such as proteins. nih.govnih.gov

By simulating the movement of every atom in the molecule and its surrounding environment (typically water), MD can explore the different conformations that this compound can adopt. This process, known as conformational sampling, is essential for understanding how the molecule's shape influences its biological activity.

Furthermore, MD simulations are widely used to analyze the stability of a ligand bound to a protein's active site. nih.govfrontiersin.orgbiorxiv.org By calculating parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex, researchers can assess the stability of the binding. nih.gov This analysis is critical in drug discovery for predicting the binding affinity and residence time of a potential drug candidate. frontiersin.org

Research Methodologies and Experimental Approaches

Organic Synthesis Techniques for Quinazolinone Frameworks

The construction of the quinazolinone scaffold is a central theme in heterocyclic chemistry, with numerous methods developed to achieve this goal efficiently and with high yields.

Traditional approaches to quinazolinone synthesis often rely on classical condensation reactions. rsc.org A common conventional method involves the fusion of anthranilic acid with urea (B33335) to produce 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov Another well-known route is the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with amides. scholarsresearchlibrary.comijprajournal.com These conventional methods, while foundational, can sometimes require harsh conditions and multiple steps. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, and the construction of quinazolinones is no exception. Both metal-based and metal-free catalytic systems have been extensively developed.

Metal-Mediated Catalysis: Transition metals are widely employed to catalyze the formation of the quinazolinone ring system, often enabling reactions that are difficult to achieve through other means. rsc.org

Copper (Cu): Copper catalysts are used in various reactions, including the coupling of 2-halobenzamides with nitriles and the reaction of 2-arylindoles with amines. organic-chemistry.org Copper(II) acetate (B1210297) has been used as an environmentally benign catalyst for the reaction between 2-isocyanobenzoates and amines. organic-chemistry.orgacs.org

Iron (Fe): Iron is an earth-abundant and low-cost metal that has found use in catalyzing C-N coupling reactions in aqueous media, such as the microwave-assisted cyclization of 2-halobenzoic acids and amidines. rsc.org

Manganese (Mn): Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 2-aminobenzyl alcohols with primary amides or nitriles provide a direct route to 2-substituted quinazolines. nih.govmdpi.com

Cobalt (Co): Cobalt complexes have been used for tandem C-H amidation and cyclization reactions to produce multi-substituted quinazolines. nih.govfrontiersin.org

Palladium (Pd): Palladium catalysts are notably used in post-synthesis modifications, such as Heck-type cyclizations, to build more complex fused-ring systems. acs.orgfrontiersin.org

Heterogeneous Catalysts: Solid-supported catalysts like manganese dioxide (α-MnO₂) and metal-organic frameworks such as cobalt zeolite imidazolate frameworks (ZIF-67) offer advantages like easy separation and reusability. nih.gov

Metal-Free Catalysis: To avoid potential metal contamination in the final products, a variety of metal-free synthetic strategies have been developed. mdpi.com These often rely on the use of organocatalysts or non-metallic reagents. frontiersin.org

Organocatalysis: Small organic molecules can effectively catalyze quinazolinone synthesis. Acid catalysts like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) or basic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used in cyclization reactions. frontiersin.org Salicylic acid has also been demonstrated as an effective organocatalyst. nih.gov

Iodine-Mediated Reactions: Molecular iodine (I₂) and hypervalent iodine reagents serve as powerful oxidants to facilitate the final aromatization step in quinazoline (B50416) synthesis. mdpi.com

Solvent-Promoted Reactions: In some cases, the solvent itself can participate in the reaction. For instance, dimethyl sulfoxide (B87167) (DMSO) can act as both a solvent and a one-carbon synthon in the oxidative cyclization of 2-aminobenzamides. rsc.orgresearchgate.net

Biocatalysis: The application of biocatalysis, using enzymes or whole organisms to perform chemical transformations, is a growing field in green chemistry. However, based on the available literature, specific examples of biocatalytic methods for the synthesis of the core quinazolinone framework are not extensively reported. This remains an area with potential for future development.

Advanced Analytical and Spectroscopic Characterization

The unambiguous identification and structural elucidation of 6-Amino-3-butylquinazolin-4-one and related compounds rely on a suite of advanced analytical techniques.

NMR spectroscopy is the most powerful tool for determining the molecular structure of quinazolinone derivatives in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a compound like this compound, one would expect to see characteristic signals for the aromatic protons on the quinazoline ring, the protons of the butyl group, and the protons of the amino group. jst.vnnih.gov

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. clockss.org The spectra show distinct signals for the carbonyl carbon (C4), the carbons of the fused benzene (B151609) and pyrimidine (B1678525) rings, and the carbons of the butyl substituent. jst.vnrsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning complex spectra. They reveal correlations between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the definitive assembly of the molecular structure.

The table below shows typical chemical shift ranges for quinazolinone derivatives based on reported data. jst.vnrsc.orgrsc.org

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| N-H (Amine/Amide) | 4.7 - 12.8 (often broad) | |

| Aliphatic Protons (e.g., butyl group) | 0.9 - 4.0 | |

| ¹³C | Carbonyl (C=O) | 160 - 165 |

| Aromatic/Heteroaromatic Carbons | 110 - 155 | |

| Aliphatic Carbons | 10 - 50 |

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. tandfonline.com This is a standard technique for confirming the identity of a newly synthesized quinazolinone derivative. acs.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is widely used to monitor reaction progress, assess the purity of products, and quantify compounds in complex mixtures like biological samples. tandfonline.com LC-MS/MS, which involves tandem mass spectrometry, is particularly powerful for structural elucidation by analyzing the fragmentation patterns of ions. tandfonline.comtandfonline.com

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to confirm the synthesis of quinazolinones. The presence of a strong absorption band corresponding to the carbonyl (C=O) group stretch is a key diagnostic feature. researchgate.net The disappearance of starting material peaks and the appearance of new peaks corresponding to the product confirm the transformation. scholarsresearchlibrary.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While less commonly reported for routine characterization, it provides valuable information on molecular vibrations, particularly for non-polar and symmetric bonds that are weak or inactive in IR spectra.

The table below lists characteristic IR absorption frequencies for the quinazolinone scaffold. researchgate.netnih.gov

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| C=O | Stretch | 1635 - 1700 |

| C=N | Stretch | ~1610 - 1635 |

| Aromatic C=C | Ring Stretch | 1475 - 1580 |

| N-H | Stretch (if present) | 3200 - 3500 |

| C-H | Aromatic/Aliphatic Stretch | 2850 - 3100 |

In Vitro Biological Evaluation Assays

Enzyme inhibition assays are fundamental in drug discovery to characterize the interaction between a potential drug molecule and its enzyme target. nih.gov For quinazolinone derivatives, which are explored for a wide range of therapeutic effects, these assays determine their potency and mechanism of inhibition against specific enzymes.

The primary goal of these assays is to understand how a compound modulates the activity of an enzyme, which is often a critical component of a disease pathway. nih.gov The assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Different types of inhibition can be elucidated through these studies:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the natural substrate.

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. nih.gov

Tight-Binding Inhibition: The inhibitor binds with very high affinity to the enzyme, close to the enzyme concentration in the assay. nih.gov

Quinazolinone-based compounds have been evaluated as inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR) kinases. nih.govnih.gov In a typical kinase assay, the transfer of a phosphate (B84403) group from a donor like ATP to a substrate peptide or protein is measured. The inhibitory activity of the test compound is quantified by its ability to block this phosphorylation event.

Table of Common Enzyme Inhibition Parameters

| Parameter | Definition | Significance |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | A measure of the inhibitor's potency. |

| Kᵢ | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | An intrinsic measure of inhibitor affinity, independent of substrate concentration for competitive inhibitors. |

| Mechanism of Action (MOA) | The specific manner in which an inhibitor interacts with the enzyme (e.g., competitive, noncompetitive). | Crucial for understanding the inhibitor's biological effect and for guiding drug development. nih.gov |

Cell-based assays are essential for evaluating the biological effects of compounds like this compound in a more physiologically relevant context than biochemical assays. These screens are widely used to assess antiproliferative (anticancer) and antimicrobial activities.

For antiproliferative screening, a panel of human cancer cell lines is typically used. jst.vnacs.org Common cell lines include those derived from lung cancer (e.g., A549), breast cancer (e.g., MCF-7), and liver cancer (e.g., HepG2). nih.govjst.vn The primary method for assessing cell viability is often the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay. nih.govjst.vn In these assays, the ability of viable cells to metabolize a dye is measured, providing a quantitative assessment of cell proliferation and cytotoxicity. The results are typically expressed as IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%. jst.vn Studies on various quinazolinone derivatives have shown a range of cytotoxic effects against different cancer cell lines. nih.govjst.vnacs.org

For antimicrobial screening, the compound is tested against a panel of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). nuu.uz The goal is to identify compounds that can inhibit the growth of or kill these pathogens.

Example of Antiproliferative Activity Data for a Quinazolinone Derivative (Compound 8h)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| SKLU-1 | Lung Cancer | 23.09 jst.vn |

| MCF-7 | Breast Cancer | 27.75 jst.vn |

| HepG-2 | Liver Cancer | 30.19 jst.vn |

Antimicrobial susceptibility testing is a crucial laboratory procedure to determine the effectiveness of a compound against specific microorganisms. nih.gov This testing is vital for discovering new antimicrobial agents. The primary methods used are disk diffusion and broth or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC).

The disk diffusion method provides a qualitative assessment of antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. nih.gov After incubation, the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound.